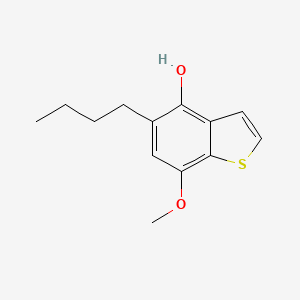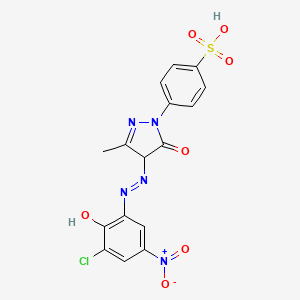
Aceclidine tartrate, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aceclidine tartrate, ®- is a parasympathomimetic agent primarily used in the treatment of open-angle glaucoma. It acts as a muscarinic acetylcholine receptor agonist, which helps in reducing intraocular pressure by mediating the contraction of the iris muscle .
Métodos De Preparación
The synthesis of Aceclidine tartrate, ®- involves several steps. One common method includes the reaction of quinuclidine with acetic anhydride to form 3-acetoxyquinuclidine. This intermediate is then reacted with tartaric acid to produce Aceclidine tartrate, ®-. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Análisis De Reacciones Químicas
Aceclidine tartrate, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the quinuclidine ring, leading to the formation of various analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Aceclidine tartrate, ®- has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of quinuclidine-based catalysts.
Biology: It is used to study the effects of muscarinic acetylcholine receptor agonists on cellular processes.
Medicine: Apart from its use in treating glaucoma, it is being researched for its potential in treating presbyopia and other eye conditions.
Industry: It is used in the development of new ophthalmic solutions and formulations .
Mecanismo De Acción
Aceclidine tartrate, ®- exerts its effects by acting as a muscarinic acetylcholine receptor agonist. It binds to these receptors, leading to the activation of the parasympathetic nervous system. This results in the contraction of the iris muscle, thereby reducing intraocular pressure. The molecular targets involved include the muscarinic acetylcholine receptors, which are part of the G-protein coupled receptor family .
Comparación Con Compuestos Similares
Aceclidine tartrate, ®- is unique compared to other similar compounds due to its specific action on muscarinic acetylcholine receptors. Similar compounds include:
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Carbachol: A cholinergic agonist with similar applications but different pharmacokinetic properties.
Bethanechol: Used primarily for its effects on the gastrointestinal and urinary tracts, but also acts on muscarinic receptors
Aceclidine tartrate, ®- stands out due to its specific binding affinity and efficacy in reducing intraocular pressure, making it a valuable compound in ophthalmology.
Propiedades
Número CAS |
139729-83-2 |
|---|---|
Fórmula molecular |
C13H21NO8 |
Peso molecular |
319.31 g/mol |
Nombre IUPAC |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H15NO2.C4H6O6/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;5-1(3(7)8)2(6)4(9)10/h8-9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
Clave InChI |
NEBPFCSYXMUAEN-NDAAPVSOSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CN2CCC1CC2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(=O)OC1CN2CCC1CC2.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


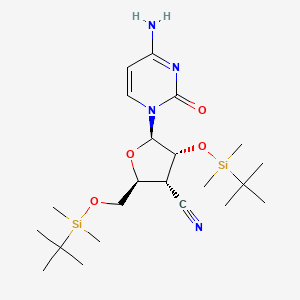
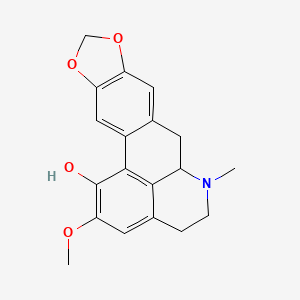
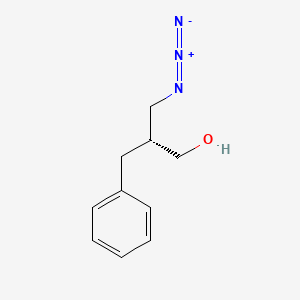
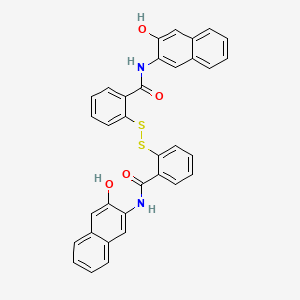

![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)

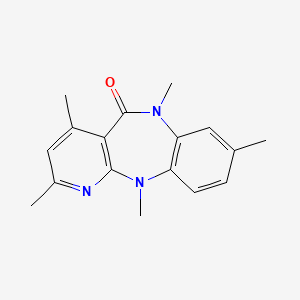
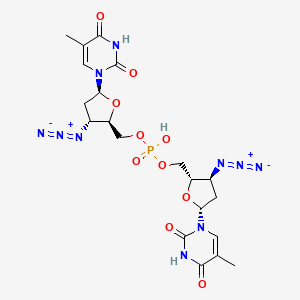
![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)
